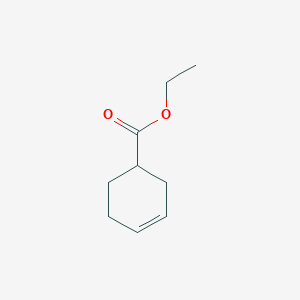

3-Cyclohexene-1-carboxylic acid, ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLHLLOIZDKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864557 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15111-56-5 | |

| Record name | Ethyl 3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15111-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015111565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXYLIC ACID, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0CLB7H7AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester

This guide provides a comprehensive technical overview of 3-Cyclohexene-1-carboxylic acid, ethyl ester, a versatile cyclic ester with significant applications as a synthetic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and analytical characterization, grounding theoretical principles in practical, field-proven insights.

Compound Identity and Physicochemical Properties

This compound (also known as ethyl cyclohex-3-ene-1-carboxylate) is a key intermediate in organic synthesis.[1][2] Its structure, featuring a cyclohexene ring and an ethyl ester functional group, provides two distinct sites for chemical modification, making it a valuable precursor for more complex molecules, including chiral frameworks relevant to pharmaceutical development.[3][4]

Core Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | ethyl cyclohex-3-ene-1-carboxylate | [1][2] |

| CAS Number | 15111-56-5 | [1][2][5] |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Appearance | Liquid | [6] (related ester) |

| Flash Point | Combustible liquid (H227) | [7] |

| SMILES | CCOC(=O)C1CCC=CC1 | [1] |

| InChIKey | BYNLHLLOIZDKIC-UHFFFAOYSA-N | [1] |

Synthesis Pathway: The Diels-Alder Reaction

The primary and most elegant route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).[8] This pericyclic reaction is a cornerstone of organic synthesis for its efficiency and stereospecificity in forming six-membered rings.[8][9]

The choice of this pathway is driven by the commercial availability of the starting materials and the reaction's high atom economy. The concerted mechanism involves the formation of two new carbon-carbon sigma bonds simultaneously from the pi systems of the diene and dienophile.[8][9] While the parent reaction between butadiene and acrylate shows little intrinsic endo/exo selectivity, reaction conditions, particularly the use of Lewis acid catalysts, can influence the stereochemical outcome.[8][9][10] For applications in drug development, achieving high diastereoselectivity and enantioselectivity is paramount, often accomplished using chiral auxiliaries or catalysts.[3]

Caption: Diels-Alder synthesis workflow.

Experimental Protocol: Diels-Alder Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The self-validating nature of this protocol lies in the inclusion of in-process checks and final characterization steps to confirm product identity and purity.

Objective: To synthesize this compound from 1,3-butadiene and ethyl acrylate.

Materials:

-

Ethyl acrylate

-

1,3-Butadiene (handled as a condensed liquid at low temperature or from a cylinder)

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

High-pressure reaction vessel (e.g., Parr autoclave)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Vessel Preparation: To a clean, dry high-pressure reaction vessel, add ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Add toluene as a solvent.

-

Reactant Charging: Cool the vessel significantly (e.g., with a dry ice/acetone bath). Carefully condense a molar excess of 1,3-butadiene into the vessel. The causality here is to ensure the more volatile diene remains in the liquid phase to react.

-

Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat to the desired reaction temperature (e.g., 100-150 °C) for several hours (e.g., 12-24 hours). The pressure inside the vessel will increase significantly; ensure all safety precautions are followed.

-

Workup: Cool the vessel to room temperature. Carefully vent any unreacted butadiene in a fume hood. Open the vessel and transfer the liquid contents to a round-bottom flask.

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure. This is critical to separate the desired product from unreacted ethyl acrylate and any potential dimers or polymers.

-

-

Characterization: The identity and purity of the collected fractions should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and compared against reference spectra.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate.

Reactions at the Alkene Moiety

-

Epoxidation: The double bond can be readily epoxidized using peroxy acids like peracetic acid or m-CPBA. The resulting epoxide is a versatile intermediate, susceptible to ring-opening reactions by various nucleophiles, which is a common strategy in the synthesis of functionalized cyclohexane scaffolds.[11]

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) will reduce the double bond to yield ethyl cyclohexanecarboxylate, the fully saturated analogue.

-

Halogenation: The alkene can react with halogens (e.g., Br₂) via electrophilic addition to form a di-halogenated cyclohexane derivative.

Reactions at the Ester Moiety

-

Hydrolysis (Saponification): The ester can be hydrolyzed under basic conditions (e.g., using aqueous NaOH or KOH) to yield the corresponding carboxylate salt.[12] Subsequent acidification produces 3-cyclohexene-1-carboxylic acid.[12] This is a fundamental transformation for converting the ester into other functional groups.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide. This often requires heat or catalytic activation.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group to a primary alcohol, yielding (cyclohex-3-en-1-yl)methanol.

Caption: Key reactions of the title compound.

Spectroscopic Characterization

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. The expected spectral features provide a fingerprint for the molecule.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.5 - 5.8 ppm | Protons on the C=C double bond are deshielded and appear downfield. |

| Methylene Protons (-O-CH₂-CH₃) | δ ~4.1 ppm (quartet) | Protons on the carbon adjacent to the ester oxygen are deshielded.[13] | |

| Methyl Protons (-O-CH₂-CH₃) | δ ~1.2 ppm (triplet) | Protons of the terminal ethyl group.[13] | |

| Aliphatic Ring Protons | δ 2.0 - 2.5 ppm | Protons on the sp³ hybridized carbons of the cyclohexene ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~175 ppm | The ester carbonyl carbon is highly deshielded. |

| Olefinic Carbons (-C=C-) | δ 125 - 128 ppm | sp² hybridized carbons of the double bond. | |

| Methylene Carbon (-O-CH₂-) | δ ~60 ppm | Carbon adjacent to the ester oxygen. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ | Strong, characteristic absorption for a saturated ester carbonyl group.[13] |

| C=C Stretch (Alkene) | ~1650 cm⁻¹ | Medium to weak absorption for the carbon-carbon double bond. | |

| C-O Stretch (Ester) | ~1180 cm⁻¹ | Strong absorption for the ester C-O single bond.[13] |

Note: Specific shifts can vary based on solvent and instrument. Reference spectra for the parent acid and methyl ester can be found in databases like SpectraBase and the NIST WebBook.[14][15][16][17]

Safety and Handling

According to supplier safety data, this compound is classified as a combustible liquid.[7] Standard laboratory precautions should be observed.

-

Handling: Keep away from heat, sparks, and open flames.[7] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, well-ventilated place.[7]

-

Toxicity: While many reports indicate the chemical does not meet GHS hazard criteria, it is prudent to handle it with care, as with all laboratory chemicals.[1] The parent carboxylic acid is listed as causing skin corrosion/irritation.[18]

Conclusion

This compound is a foundational building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction and the orthogonal reactivity of its alkene and ester functionalities provide chemists with a versatile platform for constructing complex molecular architectures. For professionals in drug discovery and development, the ability to generate stereochemically defined cyclohexane cores from this intermediate underscores its strategic importance in creating novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full synthetic potential.

References

- PubChem. This compound.

- PubChem. 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester.

- Snyder, H. R., & Poos, G. I. (1950). 1-Cyano-1,3-butadienes. V. The Diels-Alder Adducts of 1-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate. Journal of the American Chemical Society, 72(9), 4104–4106. [Link]

- U.S. Environmental Protection Agency. This compound - Substance Details. [Link]

- Organic Process Research & Development. Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction.

- Google Patents. US20200165218A1 - Methods for making cyclohexene oxide-containing esters.

- The Journal of Organic Chemistry. The First Density Functional Study on the [4 + 2]-Cycloaddition Reactions of 1,2-Diaza-1,3-butadiene with Alkenes.

- MDPI.

- SpectraBase. 3-Cyclohexene-1-carboxylic acid. [Link]

- Semantic Scholar.

- Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(40), 10991-10999. [Link]

- SpectraBase. 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

- A-Level Chemistry. Mark Scheme - NMR Spectroscopy. [Link]

- U.S. Environmental Protection Agency. 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester - Substance Details. [Link]

- NIST WebBook. 3-Cyclohexene-1-carboxylic acid, methyl ester. [Link]

- NIST WebBook. 3-Cyclohexene-1-carboxylic acid, methyl ester. [Link]

- Chemsrc. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1. [Link]

- Chemistry LibreTexts. 21.

- Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]

- PubChem. 2-[(Benzyloxy)methoxy]propanal.

- ChemBK. 3-Benzyloxy-1-propanol. [Link]

- PubChem. 3-Cyclohexene-1-carboxylic acid, methyl ester.

- Journal of the American Chemical Society.

Sources

- 1. This compound | C9H14O2 | CID 85803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-CYCLOHEXENE-1-CARBOXYLIC ACID ETHYL ESTER | 15111-56-5 [chemicalbook.com]

- 6. 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | C15H26O2 | CID 112639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-Cyclohexene-1-carboxylate | 15111-56-5 | TCI AMERICA [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 10. [PDF] BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | Semantic Scholar [semanticscholar.org]

- 11. US20200165218A1 - Methods for making cyclohexene oxide-containing esters - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 3-Cyclohexene-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 17. 3-Cyclohexene-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 18. fishersci.com [fishersci.com]

A Technical Guide to Ethyl Cyclohex-3-ene-1-carboxylate: Synthesis, Reactivity, and Applications

This in-depth technical guide provides a comprehensive overview of ethyl cyclohex-3-ene-1-carboxylate, a valuable cyclic ester in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, chemical reactivity, and its emerging significance as a versatile building block for complex molecular architectures, particularly within the pharmaceutical landscape.

Core Molecular Identity: IUPAC Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The molecule of focus is designated by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl cyclohex-3-ene-1-carboxylate .[1] Its structure consists of a six-membered carbon ring containing a double bond between carbons 3 and 4 (a cyclohexene ring). An ethoxycarbonyl group (-COOCH₂CH₃) is attached to carbon 1 of this ring.

Synonyms: 3-Cyclohexene-1-carboxylic acid, ethyl ester; Ethyl 3-cyclohexenecarboxylate.

Chemical Structure:

(Image Source: PubChem CID 85803)

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is crucial for its practical application and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 15111-56-5 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | Not explicitly available for this specific compound, but related ethyl cyclohexanecarboxylate has a boiling point of 82°C at 12 mmHg.[2] | |

| Density | Not explicitly available. |

Spectroscopic Data Summary:

| Spectroscopy | Key Features | Source |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Mass Spec (GC-MS) | Top peaks at m/z 81, 80, 79. | [1] |

| Infrared (IR) | Data available in spectral databases. | [1] |

Synthesis Methodologies: Crafting the Cyclohexene Core

The synthesis of ethyl cyclohex-3-ene-1-carboxylate can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

The Diels-Alder Cycloaddition: A Convergent and Elegant Approach

The Diels-Alder reaction stands as a cornerstone of cyclic compound synthesis, offering a powerful and atom-economical route to the cyclohexene core.[3][4][5] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.

For the synthesis of ethyl cyclohex-3-ene-1-carboxylate, the logical disconnection points to 1,3-butadiene as the four-π-electron component and ethyl acrylate as the two-π-electron component.

Reaction Scheme:

Caption: Diels-Alder synthesis of ethyl cyclohex-3-ene-1-carboxylate.

Causality in Experimental Design: The Diels-Alder reaction is favored due to its high convergence and stereospecificity. The reaction typically requires thermal conditions to overcome the activation energy. The choice of solvent is critical; non-polar solvents are often used to minimize side reactions. The relative orbital energies (HOMO of the diene and LUMO of the dienophile) govern the reaction rate, which can be accelerated by the presence of electron-withdrawing groups on the dienophile, such as the ester group in ethyl acrylate.

Experimental Protocol: Diels-Alder Synthesis

-

Reactor Setup: A high-pressure stainless-steel reactor is charged with ethyl acrylate (1.0 equivalent) and a suitable solvent such as toluene.

-

Reactant Addition: 1,3-Butadiene (1.1 equivalents) is carefully condensed into the reactor at a low temperature (-78 °C).

-

Reaction Conditions: The reactor is sealed and heated to 150-180 °C for 12-24 hours. The pressure inside the reactor will increase significantly.

-

Work-up and Purification: After cooling to room temperature, the reactor is carefully vented. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl cyclohex-3-ene-1-carboxylate.

Synthesis from Cyclohexanone Precursors

An alternative, though potentially more linear, approach begins with the readily available cyclohexanone. This multi-step synthesis offers a different strategic advantage, particularly if substituted cyclohexanone derivatives are the starting point. A plausible route involves the formation of a cyanohydrin, followed by esterification and dehydration.[6][7]

Caption: Multi-step synthesis from a cyclohexanone starting material.

Key Chemical Transformations: A Hub for Molecular Diversity

Ethyl cyclohex-3-ene-1-carboxylate is a versatile intermediate due to the presence of two key functional groups: the carbon-carbon double bond and the ethyl ester. Each offers a handle for a variety of chemical transformations.

Reactions of the Alkene Moiety

-

Hydrogenation: The double bond can be readily reduced to the corresponding saturated cyclohexane ring. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The product of this reaction is ethyl cyclohexanecarboxylate.[2] This transformation is crucial when the saturated ring system is the desired scaffold.

-

Epoxidation: The electron-rich double bond is susceptible to electrophilic attack by peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[8][9][10] This three-membered ring ether is a highly valuable intermediate, as it can be opened by various nucleophiles in a regio- and stereoselective manner.

Mechanism of Epoxidation:

Caption: Concerted mechanism of alkene epoxidation with a peroxyacid.

-

Hydroxylation: Following epoxidation, acid-catalyzed hydrolysis of the epoxide yields a trans-1,2-diol. This two-step sequence provides a reliable method for the dihydroxylation of the cyclohexene ring.

Reactions of the Ester Group

-

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, cyclohex-3-ene-1-carboxylic acid. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide, is often preferred for its irreversibility.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (cyclohex-3-en-1-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation is often facilitated by heating or the use of catalysts.

Applications in Research and Drug Development

The cyclohexene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Ethyl cyclohex-3-ene-1-carboxylate serves as a key starting material for the synthesis of more complex and stereochemically rich molecules.[11]

A Case Study: Oseltamivir (Tamiflu®)

While not a direct precursor, the synthesis of the antiviral drug oseltamivir highlights the importance of functionalized cyclohexene derivatives. The core of oseltamivir is a substituted cyclohexene ring, and its industrial synthesis relies on the manipulation of functional groups on such a scaffold. The chemical transformations discussed above, such as epoxidation and the introduction of nitrogen-containing functional groups, are central to the synthetic strategies employed in creating such complex molecules. The ability to introduce chirality and multiple functional groups onto the cyclohexene ring, starting from simpler precursors like ethyl cyclohex-3-ene-1-carboxylate, is a testament to its utility in drug discovery and development.

Conclusion: A Versatile and Enduring Synthetic Intermediate

Ethyl cyclohex-3-ene-1-carboxylate is a molecule of significant synthetic utility. Its straightforward preparation via the robust Diels-Alder reaction and the orthogonal reactivity of its alkene and ester functionalities make it an ideal starting point for the synthesis of a diverse array of more complex molecules. For researchers in organic synthesis and drug development, a thorough understanding of the chemistry of this compound opens doors to the efficient construction of novel molecular architectures with potential biological activity. The principles of its synthesis and reactivity are foundational to modern organic chemistry and continue to be applied in the quest for new medicines and materials.

References

- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]

- PubChem.

- ChemSynthesis.

- PubChem.

- The Good Scents Company.

- ResearchGate.

- PubChem. 3-Ethylcyclohex-1-ene. [Link]

- Chemsrc.

- ChemSynthesis.

- PubChem. This compound. [Link]

- ResearchGate. S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)

- Chemistry LibreTexts. 8.

- Asian Journal of Chemistry.

- Chegg. Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. [Link]

- YouTube. Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. [Link]

- Google Patents.

- NIH National Center for Biotechnology Information.

- Journal of Chemical and Pharmaceutical Research.

- ResearchGate. Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. [Link]

- Chemistry Stack Exchange.

- Organic Chemistry Portal. Synthesis of epoxides. [Link]

- Scribd. Dield-Alder - Lab Report 1. [Link]

- ChemSynthesis.

- NIST WebBook. 3-Cyclohexene-1-carboxylic acid, methyl ester. [Link]

- Khan Academy.

- Slideshare.

- PubChem.

Sources

- 1. This compound | C9H14O2 | CID 85803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. scribd.com [scribd.com]

- 5. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

3-Cyclohexene-1-carboxylic acid, ethyl ester CAS number 15111-56-5

An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 15111-56-5), a versatile cyclic ester with significant applications in organic synthesis and pharmaceutical development. This document delves into its fundamental physicochemical properties, details its primary synthesis via the Diels-Alder reaction, explores its key chemical transformations, and highlights its role as a crucial intermediate in the production of high-value compounds such as Tranexamic acid. Furthermore, this guide presents detailed analytical methodologies for its characterization and outlines essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Introduction and Core Compound Profile

This compound, is a carbocyclic compound featuring a cyclohexene ring functionalized with an ethyl ester group. Its structure, containing both an alkene and an ester, makes it a valuable bifunctional building block in synthetic chemistry. The strategic placement of these groups allows for a wide range of chemical modifications, rendering it an important precursor for more complex molecular architectures.

Commonly known by synonyms such as Ethyl cyclohex-3-ene-1-carboxylate and Ethyl 3-cyclohexenecarboxylate, its identity is definitively established by its CAS Registry Number: 15111-56-5.[1][2][3] This molecule is particularly noteworthy for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and its use in the fragrance industry.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The data presented below has been compiled from authoritative chemical databases.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 15111-56-5 | [6][7] |

| Molecular Formula | C₉H₁₄O₂ | [6][7] |

| Molecular Weight | 154.21 g/mol | [6][7] |

| Boiling Point | 195 °C (lit.) | [8] |

| Density | 0.99 g/cm³ | [8] |

| Refractive Index | 1.4550 - 1.4580 | [8] |

| Flash Point | 63.0 ± 9.0 °C | [8] |

| LogP (Octanol/Water) | 1.90580 | [8] |

| Storage Temperature | 2-8°C, Sealed in dry | [9] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound. Representative data is summarized below.

| Technique | Key Peaks / Shifts | Source(s) |

| ¹³C NMR | Spectra available in public databases. | [2] |

| ¹H NMR | Spectra available in public databases. | |

| IR Spectroscopy | Spectra available, characteristic C=O and C=C stretches expected. | [2] |

| Mass Spectrometry | GC-MS data available in NIST Mass Spectrometry Data Center. | [2] |

Synthesis Pathway: The Diels-Alder Reaction

The most common and efficient synthesis of this compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[10][11] This powerful reaction forms the six-membered ring by reacting a conjugated diene with a dienophile. In this case, 1,3-butadiene serves as the diene, and ethyl acrylate acts as the dienophile.

The concerted mechanism of the Diels-Alder reaction ensures high atom economy and stereochemical control, making it a preferred method for industrial-scale production.[10] The reaction proceeds via a single, cyclic transition state without the formation of intermediates.[10]

Caption: Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with ethyl acrylate (1.0 mol).

-

Reactant Addition: The reactor is sealed and cooled to -10°C. Liquefied 1,3-butadiene (1.2 mol) is then carefully added.

-

Reaction Conditions: The reactor is heated to 150-180°C. The reaction is typically complete within 2-4 hours, monitored by pressure changes and/or GC analysis of aliquots.

-

Work-up and Purification: After cooling to room temperature, any unreacted butadiene is safely vented. The crude product is transferred from the reactor.

-

Distillation: The crude mixture is purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Core Reactivity and Synthetic Applications

The chemical utility of this compound stems from the reactivity of its two primary functional groups: the carbon-carbon double bond within the cyclohexene ring and the ethyl ester moiety.

Caption: Key reaction pathways of the title compound.

Intermediate in Pharmaceutical Synthesis

A paramount application of this compound is its role as a precursor in the synthesis of Tranexamic acid , an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves a series of transformations starting from this compound or its corresponding carboxylic acid.[12] A related compound, ethyl 4-cyanocyclohex-3-ene-1-carboxylate, is a key intermediate in one synthetic route to Tranexamic acid, highlighting the importance of this structural scaffold.[12]

Furthermore, a patent discloses that the parent acid, 3-Cyclohexene-1-carboxylic acid, is an intermediate for producing compounds that act as inhibitors of activated blood coagulation factor X, indicating its utility in developing novel antithrombotic agents.[13]

Building Block in Organic Synthesis

Beyond specific pharmaceutical applications, its bifunctional nature makes it a versatile starting material for constructing complex cyclic molecules. The double bond can undergo various addition reactions (e.g., epoxidation, dihydroxylation, halogenation), while the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide, providing numerous handles for further molecular elaboration.

Analytical Methodologies

To ensure the purity and identity of this compound, standardized analytical techniques are employed.

Purity Assessment via Gas Chromatography (GC)

A robust method for determining purity involves gas chromatography coupled with a Flame Ionization Detector (GC-FID).

-

Instrumentation: A standard GC system with an FID detector.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Final Hold: Hold at 220°C for 5 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Sample Preparation: Dilute the sample (approx. 1 µL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Analysis: The purity is calculated based on the relative peak area percentage.

A similar compound, 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester, can be analyzed using reverse-phase HPLC, suggesting that LC methods are also applicable for non-volatile derivatives or related impurities.[14]

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical reagent.

-

Hazard Identification: The compound is classified as a combustible liquid (H227). According to GHS classifications from a majority of reports, it does not meet other major hazard criteria.[2]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage is between 2-8°C.[9]

-

Fire-Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound (CAS 15111-56-5) is more than a simple cyclic ester; it is a synthetically valuable and industrially relevant chemical intermediate. Its straightforward synthesis via the robust Diels-Alder reaction, coupled with the versatile reactivity of its alkene and ester functionalities, establishes it as a cornerstone for accessing complex molecular targets. Its demonstrated importance in the synthesis of pharmaceuticals like Tranexamic acid underscores its value to the drug development community. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

- Cheméo. (n.d.). Chemical Properties of Ethyl 3-cyclohexenecarboxylate (CAS 15111-56-5).

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Cyclohexene-1-carboxylic Acid Ethyl Ester. Retrieved from a generic SDS source for this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CAS Common Chemistry. (n.d.). Ethyl 3-cyclohexene-1-carboxylate. American Chemical Society.

- U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Substance Registry Services.

- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.

- Kuujia.com. (n.d.). Cas no 15111-56-5 (Ethyl 3-cyclohexene-1-carboxylate).

- Mol-Instincts. (n.d.). 3-环己烯-1-羧酸乙酯- CAS号15111-56-5.

- SIELC Technologies. (2018). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester.

- Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.

- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Bickers, D. R., et al. (2003).

- Journal of Al-Nahrain University. (2012).

- Kaimosi BioChem Tech Co., Ltd. (n.d.). 1197-18-8|Tranexamic Acid.

- EPI Suite. (n.d.). EPI System Information for ginsene 15111-56-5.

- The Good Scents Company. (n.d.). ginsene, 15111-56-5.

Sources

- 1. 3-CYCLOHEXENE-1-CARBOXYLIC ACID ETHYL ESTER | 15111-56-5 [chemicalbook.com]

- 2. This compound | C9H14O2 | CID 85803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. ginsene, 15111-56-5 [thegoodscentscompany.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 15111-56-5(Ethyl 3-cyclohexene-1-carboxylate) | Kuujia.com [kuujia.com]

- 9. 15111-56-5|3-Cyclohexene-1-carboxylicacidethylester|BLD Pharm [bldpharm.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]

- 14. 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-Cyclohexenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclohexenecarboxylate, a key intermediate in organic synthesis, plays a significant role in the development of novel therapeutics and functional materials. Its unique structural motif, featuring a cyclohexene ring and an ethyl ester group, provides a versatile scaffold for the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physical characteristics of ethyl 3-cyclohexenecarboxylate, supported by experimental protocols and safety guidelines to ensure its proficient and safe handling.

Chemical Structure and Molecular Properties

Ethyl 3-cyclohexenecarboxylate is a cyclic ester with the molecular formula C₉H₁₄O₂. Its structure consists of a six-membered carbon ring containing one double bond, with an ethyl carboxylate group attached to one of the sp³-hybridized carbon atoms.

Molecular Formula: C₉H₁₄O₂

Molecular Weight: 154.21 g/mol

CAS Number: 15111-56-5[1]

Synonyms: 3-Cyclohexene-1-carboxylic Acid Ethyl Ester

Physicochemical Properties

The physical state and behavior of ethyl 3-cyclohexenecarboxylate under various conditions are critical parameters for its application in synthesis and product formulation.

Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 195 °C | |

| Density (Specific Gravity) | 0.99 g/cm³ (at 20/20 °C) | |

| Refractive Index | 1.460 | |

| Flash Point | 63 °C | |

| Purity | >95.0% (by GC) |

Solubility

While specific quantitative data is limited, ethyl 3-cyclohexenecarboxylate is generally considered to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its nonpolar cyclohexene ring and the polar ester group contribute to this solubility profile. It is expected to have low solubility in water.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of ethyl 3-cyclohexenecarboxylate.

Infrared (IR) Spectroscopy

The infrared spectrum of ethyl 3-cyclohexenecarboxylate provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key characteristic peaks would include:

-

C=O stretch (ester): around 1735 cm⁻¹

-

C=C stretch (alkene): around 1650 cm⁻¹

-

C-O stretch (ester): around 1200-1100 cm⁻¹

-

=C-H stretch (alkene): around 3020 cm⁻¹

-

C-H stretch (alkane): around 2950-2850 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Vinyl protons (-CH=CH-): ~5.5-5.8 ppm

-

Ester methylene protons (-OCH₂CH₃): ~4.1 ppm (quartet)

-

Aliphatic protons on the cyclohexene ring: ~1.5-2.5 ppm

-

Ester methyl protons (-OCH₂CH₃): ~1.2 ppm (triplet)

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl carbon (C=O): ~175 ppm

-

Vinyl carbons (-CH=CH-): ~125-130 ppm

-

Ester methylene carbon (-OCH₂CH₃): ~60 ppm

-

Aliphatic carbons on the cyclohexene ring: ~20-40 ppm

-

Ester methyl carbon (-OCH₂CH₃): ~14 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides the mass spectrum of ethyl 3-cyclohexenecarboxylate, which is crucial for its identification.[1] The molecular ion peak ([M]⁺) would be expected at m/z 154.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research. The following are standard, self-validating protocols for measuring the key physical constants of liquid compounds like ethyl 3-cyclohexenecarboxylate.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of ethyl 3-cyclohexenecarboxylate and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Caption: Workflow for Boiling Point Determination.

Determination of Density using a Pycnometer

Density is a fundamental property that relates a substance's mass to its volume.

Methodology:

-

Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill with Sample: Fill the pycnometer with ethyl 3-cyclohexenecarboxylate, ensuring no air bubbles are present.

-

Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C).

-

Adjust Volume: Carefully adjust the liquid level to the pycnometer's calibration mark.

-

Weigh Filled: Dry the exterior of the pycnometer and weigh it accurately.

-

Calculation: Calculate the density by dividing the mass of the liquid (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.

Caption: Workflow for Density Determination.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.

Methodology:

-

Calibrate: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Clean Prisms: Clean the surfaces of the refractometer prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

Apply Sample: Apply a few drops of ethyl 3-cyclohexenecarboxylate to the lower prism.

-

Close Prisms: Close the prisms carefully.

-

Adjust and Read: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. Read the refractive index from the scale.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as the refractive index is temperature-dependent.

Caption: Workflow for Refractive Index Determination.

Safe Handling and Storage

As a combustible liquid, proper handling and storage of ethyl 3-cyclohexenecarboxylate are crucial to ensure laboratory safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store in a cool and dark place, at a temperature below 15°C.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of ethyl 3-cyclohexenecarboxylate, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The presented data and experimental protocols serve as a reliable resource for the safe and effective use of this important chemical intermediate. A comprehensive understanding of these properties is the foundation for innovation and success in the synthesis and application of novel chemical entities.

References

- Ethyl 3-cyclohexenecarboxyl

- Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

- Determination of Boiling Point. Vijay Nazare Weebly. [Link]

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

- Determin

- Abbe Refractometer: Principles and Use. Scribd. [Link]

- 7.4. Measurement of The Refractive Index by Abbe Refractometer. Scribd. [Link]

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

- Abbe's Refractometer. Amrita University via YouTube. [Link]

- Search Results. Beilstein Journals. [Link]

- Density Determin

- Determination of Specific Gravity and Density. [Link]

- 1 density determin

- 3 DENSITY DETERMIN

- Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

- ethyl cyclohexylideneacet

Sources

Spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Cyclohex-3-ene-1-carboxylate

Introduction

Ethyl cyclohex-3-ene-1-carboxylate (CAS No. 15111-56-5) is a valuable cyclic ester intermediate in organic synthesis, finding application in the development of pharmaceuticals and novel materials.[1][2] Its molecular structure, comprising a cyclohexene ring and an ethyl ester functional group, presents a distinct spectroscopic fingerprint. An unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development to ensure compound identity and purity.

This guide provides a comprehensive analysis of the key spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles, reflecting the rigorous standards of modern analytical chemistry. This document is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of ethyl cyclohex-3-ene-1-carboxylate with the numbering convention used throughout this guide.

Caption: Molecular structure of ethyl cyclohex-3-ene-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted spectrum of ethyl cyclohex-3-ene-1-carboxylate is consistent with its structure, as confirmed by certificates of analysis for commercially available samples.[3]

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

-

Data Acquisition:

-

Temperature: Maintain a constant probe temperature, typically 25 °C, to ensure chemical shift stability.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient. A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation times, allowing for a shorter experimental duration.

-

Acquisition Time: Set to at least 3-4 seconds to ensure adequate resolution.

-

Relaxation Delay: A delay of 1-2 seconds is typically sufficient for quantitative analysis.

-

Number of Scans: Acquire a minimum of 8 or 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are based on established substituent effects and empirical data for similar structural motifs.

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H3, H4 | ~5.70 | m | 2H | Olefinic protons in the cyclohexene ring. Their chemical shift is in the typical range for vinylic protons. They appear as a multiplet due to coupling with each other and adjacent allylic protons. |

| H10 (-O-CH₂ -CH₃) | ~4.15 | q | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. The quartet (q) splitting is due to coupling with the three methyl protons (n+1 = 4). |

| H1 (-CH -COO) | ~2.55 | m | 1H | The methine proton at C1 is deshielded by the adjacent ester group. It appears as a multiplet due to complex coupling with the neighboring methylene protons at C2 and C6. |

| H2, H5, H6 | 2.40 - 1.80 | m | 6H | These six allylic and aliphatic protons on the cyclohexene ring overlap in a complex multiplet. Their chemical shifts are in the standard range for saturated ring systems. |

| H11 (-O-CH₂-CH₃ ) | ~1.25 | t | 3H | Methyl protons of the ethyl ester. The signal is a triplet (t) due to coupling with the two adjacent methylene protons (n+1 = 3). |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, from the aliphatic to the carbonyl region.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) is crucial for obtaining accurate integrals, especially for quaternary carbons like the carbonyl carbon, which have longer relaxation times.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl₃ solvent peak (triplet centered at ~77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C7 (C =O) | ~175 | The carbonyl carbon of the ester group appears in the characteristic downfield region for carboxylic acid derivatives.[4] |

| C3, C4 (=C H) | ~127, ~125 | The two olefinic carbons of the double bond. Their chemical shifts are typical for sp²-hybridized carbons in a non-conjugated alkene.[5] |

| C10 (-O-C H₂-) | ~60 | The methylene carbon of the ethyl ester, deshielded by the attached oxygen atom. |

| C1 (-C H-COO) | ~40 | The sp³ methine carbon attached to the ester group. |

| C2, C5, C6 (-C H₂-) | 30 - 24 | The three sp³ methylene carbons of the cyclohexene ring. They are expected to have slightly different chemical shifts due to their positions relative to the double bond and the ester group. |

| C11 (-C H₃) | ~14 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For liquid samples, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like CCl₄ can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent) must be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The gas-phase IR spectrum for ethyl cyclohex-3-ene-1-carboxylate is available in the NIST Chemistry WebBook.[6] The key absorption bands are interpreted as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3030 | C-H Stretch | =C-H (vinylic) | Confirms the presence of the C=C double bond. This stretch occurs just above 3000 cm⁻¹. |

| 2980-2850 | C-H Stretch | C(sp³)-H (aliphatic) | Indicates the presence of the saturated portions of the cyclohexene ring and the ethyl group. |

| ~1735 | C=O Stretch | Ester | This is a very strong and sharp absorption, highly characteristic of the carbonyl group in a saturated ester. It is often the most prominent peak in the spectrum.[7] |

| ~1650 | C=C Stretch | Alkene | A weaker absorption than the C=O stretch, confirming the presence of the carbon-carbon double bond within the ring. |

| ~1200-1000 | C-O Stretch | Ester | A strong, broad signal corresponding to the C-O single bond stretching of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the exact mass is 154.0994 Da.[1]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, more commonly, through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for a volatile compound like this.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation and Interpretation

The fragmentation of the molecular ion (M⁺˙) at m/z = 154 is governed by the stability of the resulting fragments. Key fragmentation pathways include cleavage at the ester group and reactions involving the cyclohexene ring.

Caption: Predicted major fragmentation pathways for ethyl cyclohex-3-ene-1-carboxylate in EI-MS.

-

m/z = 154 [M]⁺˙: The molecular ion peak. Its presence confirms the molecular weight of the compound.

-

m/z = 109: A prominent peak resulting from the loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This α-cleavage is characteristic of esters.[8]

-

m/z = 80: This significant peak arises from a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene systems. The ring cleaves to form butadiene and ethyl acrylate, with the charge remaining on the butadiene fragment.

-

m/z = 127: Loss of an ethyl radical (•C₂H₅, 29 Da).

-

m/z = 45: A fragment corresponding to the ethoxy cation [CH₃CH₂O]⁺.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of ethyl cyclohex-3-ene-1-carboxylate. The predicted and observed spectral data are in full agreement with the assigned chemical structure. This guide serves as an authoritative reference, detailing not only the spectral data but also the underlying principles and standardized protocols necessary for its acquisition and interpretation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, a cornerstone of scientific integrity in research and development.

References

- (No valid reference for this number)

- SpectraBase.

- Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- Chemistry LibreTexts.

- NIST. Ethyl 3-cyclohexenecarboxylate IR Spectrum. NIST Chemistry WebBook. [Link]

- (No valid reference for this number)

- PubChem. Ethyl cyclohex-2-ene-1-carboxylate.

- NIST.

- Cheméo.

- PubChem. 3-Ethylcyclohex-1-ene.

- (No valid reference for this number)

- PubChem. 3-Cyclohexene-1-carboxylic acid, ethyl ester.

- eGyanKosh.

- CAS Common Chemistry.

- (No valid reference for this number)

- HSC Chemistry.

- PubChem. Ethyl 3-methyl-3-cyclohexene-1-carboxylate.

- Oregon State University. ¹³C NMR Chemical Shifts. [Link]

- Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

- US EPA. This compound. [Link]

- University of Colorado Boulder. Infrared Spectroscopy. [Link]

Sources

- 1. This compound | C9H14O2 | CID 85803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Ethyl 3-cyclohexenecarboxylate [webbook.nist.gov]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Cyclohexene-1-carboxylic acid, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carboxylic acid, ethyl ester is a valuable organic compound utilized in various synthetic pathways. A thorough understanding of its structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous determination of molecular structures. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, correlating spectral data with its molecular structure.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Quantity : For a ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Use approximately 0.6-0.7 mL of the solvent to ensure sufficient sample height in the NMR tube.[1][2][3][4]

-

Dissolution and Filtration : Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.

-

Internal Standard : While modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift calibration (δ = 0.00 ppm).[5]

Spectrometer Parameters

High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and resolution.

¹H NMR Parameters:

-

Pulse Sequence : A standard single-pulse sequence (e.g., zg30) is typically used.[5]

-

Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.[5][6]

-

Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.[5]

-

Number of Scans : 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[5][6]

-

Spectral Width : A spectral width of approximately 10-15 ppm is appropriate for most organic molecules.[5]

¹³C NMR Parameters:

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets and enhance the signal through the Nuclear Overhauser Effect (NOE).[5][7]

-

Acquisition Time : An acquisition time of 1-2 seconds is standard.[5]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is necessary to allow for the typically longer relaxation times of carbon nuclei.[5]

-

Number of Scans : Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128 to 1024 or more) is required.[5]

-

Spectral Width : A spectral width of about 200-250 ppm is standard for organic compounds.[5]

Data Processing: The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via Fourier Transformation. Phasing and baseline correction are then manually or automatically applied to obtain the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule.

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3, H-4 | ~5.70 | m | 2H | |

| H-1 | ~2.50 | m | 1H | |

| H-2, H-5, H-6 | ~2.30 - 1.80 | m | 6H | |

| -OCH₂CH₃ | ~4.15 | q | 2H | ~7.1 |

| -OCH₂CH₃ | ~1.25 | t | 3H | ~7.1 |

Interpretation:

-

Olefinic Protons (H-3, H-4) : These protons are in the most deshielded region of the aliphatic part of the spectrum due to the electron-withdrawing nature of the double bond. They are expected to appear as a multiplet around 5.70 ppm.

-

Allylic and Aliphatic Protons (H-1, H-2, H-5, H-6) : The proton at C-1 is adjacent to the electron-withdrawing ester group and is expected to be shifted downfield to around 2.50 ppm. The remaining allylic and aliphatic protons on the cyclohexene ring will appear as a complex multiplet in the range of 1.80-2.30 ppm.

-

Ethyl Ester Protons : The methylene protons (-OCH₂ CH₃) are adjacent to the oxygen atom and will be deshielded, appearing as a quartet around 4.15 ppm due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.25 ppm, coupled to the methylene protons.

Spin-Spin Coupling Network:

Caption: Spin-spin coupling relationships in the molecule.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-3, C-4 | ~125-127 |

| -OC H₂CH₃ | ~60 |

| C-1 | ~40 |

| C-2, C-5, C-6 | ~25-30 |

| -OCH₂C H₃ | ~14 |

Interpretation:

-

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, around 175 ppm.

-

Olefinic Carbons (C-3, C-4) : The sp² hybridized carbons of the double bond are expected to resonate in the region of 125-127 ppm.

-

Ester Methylene Carbon (-O CH₂CH₃) : The carbon attached to the oxygen of the ester group will be found around 60 ppm.

-

Aliphatic Carbons (C-1, C-2, C-5, C-6) : The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region. The C-1 carbon, being adjacent to the ester group, will be slightly more deshielded (~40 ppm) than the other aliphatic carbons (C-2, C-5, C-6), which are expected in the 25-30 ppm range.

-

Ester Methyl Carbon (-OCH₂ CH₃) : The terminal methyl carbon of the ethyl group will be the most shielded carbon, appearing at approximately 14 ppm.

DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be valuable to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:

-

CH and CH₃ signals will appear as positive peaks.

-

CH₂ signals will appear as negative peaks.

-

Quaternary carbons (like the carbonyl carbon) will be absent.

This would allow for the unambiguous assignment of the aliphatic carbons in the cyclohexene ring and the ethyl group.

Conclusion

This technical guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By correlating the predicted chemical shifts, multiplicities, and coupling constants with the molecular structure, researchers and scientists can confidently verify the identity and purity of this compound. The provided experimental protocols and spectral analysis serve as a valuable resource for professionals engaged in organic synthesis, drug discovery, and quality control, ensuring the integrity and reliability of their scientific endeavors.

References

- Chemical Instrumentation Facility, Iowa State University.

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 139-174). Royal Society of Chemistry.

- University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]

- Georgia Institute of Technology, School of Chemistry and Biochemistry. (2023, August 29).

- Organomation.

- University College London, Faculty of Mathematical & Physical Sciences.

- PubChem. This compound. [Link]

- University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

- Royal Society of Chemistry.

- University of Wisconsin-Madison, Chemistry Department. 13C NMR Chemical Shifts. [Link]

- PubChem.

- ChemSynthesis.

- PubChem. 3-Ethylcyclohex-1-ene. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Scribd.

- NIH. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]

- PubChem. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester. [Link]

- PubChem.

- Supporting Inform

- Supporting Inform

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. organomation.com [organomation.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of Ethyl 3-Cyclohexenecarboxylate

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of ethyl 3-cyclohexenecarboxylate, a compound of interest in flavor, fragrance, and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a detailed rationale for the analytical choices made. We will delve into the core principles of electron ionization (EI) mass spectrometry, elucidate the characteristic fragmentation pathways of this unsaturated cyclic ester, and present a robust, field-proven protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). By integrating foundational theory with practical application, this guide serves as a comprehensive resource for the structural elucidation and quantification of ethyl 3-cyclohexenecarboxylate.

Introduction: The Molecular Identity of Ethyl 3-Cyclohexenecarboxylate

Ethyl 3-cyclohexenecarboxylate (C₉H₁₄O₂) is a volatile organic compound with a molecular weight of 154.21 g/mol .[1] Its structure, featuring a cyclohexene ring and an ethyl ester functional group, presents a unique and illustrative case for mass spectrometric analysis. The double bond within the six-membered ring and the ester moiety are both susceptible to characteristic fragmentation under electron ionization, providing a rich data landscape for structural confirmation. Understanding these fragmentation patterns is not merely an academic exercise; it is crucial for distinguishing it from isomers, such as ethyl 1-cyclohexenecarboxylate, and its saturated analog, ethyl cyclohexanecarboxylate, thereby ensuring the integrity of research and development processes.

This guide will illuminate the causal links between the molecular structure of ethyl 3-cyclohexenecarboxylate and its mass spectrum, providing the reader with the expertise to confidently identify and analyze this and similar molecules.

The Causality of Fragmentation: Deconstructing the Mass Spectrum

Upon entering the ion source of a mass spectrometer, ethyl 3-cyclohexenecarboxylate is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.[2] The NIST Chemistry WebBook records the molecular weight as 154.2063.[1] This molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[2] The pattern of these fragment ions is a veritable fingerprint of the molecule.

The mass spectrum of ethyl 3-cyclohexenecarboxylate is characterized by several key fragmentation pathways, primarily dictated by the cyclohexene ring and the ethyl ester group.

The Signature of the Ring: Retro-Diels-Alder Fragmentation

A hallmark of cyclohexene derivatives in mass spectrometry is the retro-Diels-Alder (RDA) reaction.[1][3][4] This process involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile.[1][4] For the molecular ion of ethyl 3-cyclohexenecarboxylate, the RDA reaction is a dominant fragmentation pathway. The cyclohexene ring fragments to produce a charged 1,3-butadiene radical cation and a neutral ethyl acrylate.

The logical flow of this key fragmentation is visualized below:

Caption: Retro-Diels-Alder fragmentation of ethyl 3-cyclohexenecarboxylate.

The Influence of the Ester: Alpha-Cleavage and McLafferty Rearrangement

The ethyl ester group also directs fragmentation. Common fragmentation patterns for esters include cleavage of the bond next to the carbonyl group (α-cleavage) and hydrogen rearrangements.[5]

-

Loss of the Ethoxy Group (-OCH₂CH₃): Alpha-cleavage can result in the loss of the ethoxy radical, leading to the formation of a cyclohexenecarbonyl cation.

-

Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the ethyl group from the ester can also occur.

-

McLafferty Rearrangement: While less prominent for this specific structure due to the ring, a McLafferty-type rearrangement is a possibility in esters with longer alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

The interplay of these fragmentation pathways results in the characteristic mass spectrum of ethyl 3-cyclohexenecarboxylate.

Comparative Analysis: The Role of Unsaturation